molecular formula C17H17N5O2 B6440626 3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549052-41-5

3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B6440626
CAS RN: 2549052-41-5
M. Wt: 323.35 g/mol
InChI Key: JKHUDVPRWLFBOJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring. The triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms. The pyridazine ring is a six-membered aromatic heterocycle made up of four carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridazine rings, along with the cyclopropyl, methoxy, and methylphenyl groups. The exact arrangement of these groups would depend on the specific synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridazine rings could impact its solubility, while the cyclopropyl, methoxy, and methylphenyl groups could affect its lipophilicity .

Scientific Research Applications

    Anticancer Activity

    Compounds with a 1,2,4-triazole core have been found to exhibit anticancer activity . They can potentially inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.

    Antimicrobial Activity

    1,2,4-Triazole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .

    Analgesic and Anti-inflammatory Activity

    These compounds can also exhibit analgesic and anti-inflammatory activities, which could be useful in the treatment of pain and inflammation .

    Antioxidant Activity

    1,2,4-Triazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals .

    Antiviral Activity

    Some 1,2,4-triazole derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .

    Enzyme Inhibition

    These compounds can act as enzyme inhibitors, potentially inhibiting the activity of various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

    Antitubercular Agents

    1,2,4-Triazole derivatives can also act as antitubercular agents, potentially inhibiting the growth of Mycobacterium tuberculosis .

    Medicinal Chemistry Applications

    Compounds with a 1,2,3-triazole core have been used in medicinal chemistry for various purposes, such as c-Met inhibition or GABA A modulating activity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole and pyridazine derivatives are known to have biological activity, such as antimicrobial or anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly if it shows promising biological activity. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-9-12(24-2)5-6-13(10)18-17(23)14-7-8-15-19-20-16(11-3-4-11)22(15)21-14/h5-9,11H,3-4H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHUDVPRWLFBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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